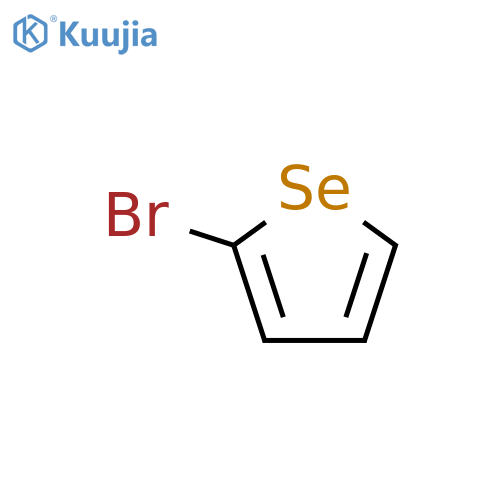Cas no 1449-68-9 (2-Bromoselenophene)

2-Bromoselenophene 化学的及び物理的性質
名前と識別子
-
- 2-Bromoselenophene
- NULL
- Selenophene, 2-bromo-
- 2-Bromoselenophen
- 2-bromo-selenophene
- 2-Bromselenophen
- 2-Brom-selenophen
- AC1L39PK
- ACMC-20afjm
- AG-L-22078
- AK104704
- ANW-71072
- bromo-2 selenophene
- CTK0I2221
- Dibrom-2-selenophen
- 1449-68-9
- AKOS015833857
- SCHEMBL2334660
- DTXSID00162839
- RFDUCRPAYDEXEO-UHFFFAOYSA-N
-
- MDL: MFCD20257905
- インチ: InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H
- InChIKey: RFDUCRPAYDEXEO-UHFFFAOYSA-N
- SMILES: C1=C[Se]C(=C1)Br
計算された属性
- 精确分子量: 129.94179
- 同位素质量: 209.858
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 6
- 回転可能化学結合数: 0
- 複雑さ: 46.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- Boiling Point: 187.5°C at 760 mmHg
- フラッシュポイント: 67.2°C
- PSA: 0
2-Bromoselenophene Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145294-1g |
2-Bromoselenophene |
1449-68-9 | 95% | 1g |
678.24 USD | 2021-06-16 |
2-Bromoselenophene 関連文献
-
Baoyang Lu,Shijie Zhen,Shimin Zhang,Jingkun Xu,Guoqun Zhao Polym. Chem. 2014 5 4896
-
2. Synthesis of mixed oligomeric heteroarylenes containing thiophene and selenophene rings; their u.v. spectra and oxidation potentialsR. Shabana,A. Galal,Harry B. Mark,Hans Zimmer,Salo Gronowitz,A. B. H?rnfeldt J. Chem. Soc. Chem. Commun. 1988 988
-
Haoran Li,Arpan Sasmal,Xinzhe Shi,Jean-Fran?ois Soulé,Henri Doucet Org. Biomol. Chem. 2018 16 4399
-
Manami Kawakami,Karl H. G. Schulz,Anthony J. Varni,Claudio F. Tormena,Roberto R. Gil,Kevin J. T. Noonan Polym. Chem. 2022 13 5316
2-Bromoselenopheneに関する追加情報
Introduction to 2-Bromoselenophene (CAS No. 1449-68-9)
2-Bromoselenophene (CAS No. 1449-68-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. This compound, characterized by its unique bromine and selenium functionalities, offers a wide range of applications due to its reactivity and structural properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research developments involving 2-Bromoselenophene.
The chemical structure of 2-Bromoselenophene is defined by a benzene ring with a selenium atom attached at one position and a bromine atom at the adjacent position. The presence of these heteroatoms imparts unique electronic and steric properties to the molecule, making it an attractive building block for various synthetic transformations. The selenium atom, in particular, can participate in a variety of reactions, including nucleophilic substitution, oxidative coupling, and cross-coupling reactions.
The synthesis of 2-Bromoselenophene can be achieved through several routes. One common method involves the reaction of selenophenol with bromine in the presence of a suitable catalyst. Another approach involves the bromination of selenophene using N-bromosuccinimide (NBS) or other brominating agents. These methods have been optimized to achieve high yields and purity, making 2-Bromoselenophene readily available for further applications.
In terms of physical properties, 2-Bromoselenophene is a crystalline solid at room temperature with a melting point ranging from 55 to 57°C. It is slightly soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). The compound's solubility can be enhanced by using polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solubility characteristics make it suitable for use in various synthetic protocols.
The chemical reactivity of 2-Bromoselenophene is primarily influenced by the presence of the bromine and selenium atoms. The bromine atom can undergo nucleophilic substitution reactions, such as SNAr or SN2 processes, depending on the reaction conditions. The selenium atom can participate in oxidative coupling reactions to form diselenides or selenides with other organic molecules. Additionally, cross-coupling reactions involving palladium catalysts can be used to introduce various functional groups at the bromine position.
In recent years, there has been growing interest in the use of 2-Bromoselenophene in materials science and medicinal chemistry. In materials science, compounds containing selenium have shown promise in the development of novel electronic materials and optoelectronic devices. For example, selenophenes have been used as building blocks for conjugated polymers with tunable electronic properties. The presence of bromine allows for further functionalization through post-polymerization modifications.
In medicinal chemistry, 2-Bromoselenophene has been explored as a potential scaffold for drug discovery. Selenium-containing compounds have been studied for their antioxidant properties and potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. The ability to introduce various functional groups at the bromine position allows for the synthesis of diverse derivatives with tailored biological activities.
The latest research on 2-Bromoselenophene has focused on its use as an intermediate in the synthesis of bioactive molecules. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of novel selenocarbazoles derived from 2-Bromoselenophene. These compounds exhibited potent antiproliferative activity against cancer cell lines and showed promise as lead compounds for further drug development.
In conclusion, 2-Bromoselenophene (CAS No. 1449-68-9) is a valuable compound with a wide range of applications in organic synthesis, materials science, and medicinal chemistry. Its unique chemical structure and reactivity make it an attractive building block for various synthetic transformations. Ongoing research continues to uncover new possibilities for its use in developing advanced materials and bioactive molecules.
1449-68-9 (2-Bromoselenophene) Related Products
- 343-53-3(1-bromo-3-fluoro-naphthalene)
- 2840-24-6(Methanamine, N,N-dimethyl-, hydrobromide)
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)
- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)
- 1396879-89-2(3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine)
- 2227659-78-9((2S)-1-cycloheptylpropan-2-ol)
- 2229206-38-4(4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol)
- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)
- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)




